Serotonin hydrogenoxalate

Vue d'ensemble

Description

Serotonin hydrogenoxalate, commonly known as serotonin oxalate, is a derivative of serotonin, a well-known neurotransmitter. Serotonin plays a crucial role in regulating mood, appetite, and sleep, among other physiological functions. The oxalate salt form is often used in scientific research due to its stability and solubility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Serotonin hydrogenoxalate typically involves the hydroxylation of tryptamine. One common method includes the use of tryptophan as a starting material, which is then decarboxylated to form tryptamine. The tryptamine undergoes hydroxylation to produce 5-Hydroxytryptamine, which is then reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Serotonin hydrogenoxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-hydroxyindoleacetic acid.

Reduction: Reduction reactions can convert it back to tryptamine.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 5-Hydroxyindoleacetic acid.

Reduction: Tryptamine.

Substitution: Various substituted tryptamines depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Neuropharmacological Studies

- Mechanism of Action : Serotonin hydrogen oxalate is used to investigate the modulation of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors play crucial roles in mood regulation and anxiety disorders .

- Binding Affinity : Studies have shown that serotonin hydrogen oxalate exhibits significant binding affinity for these receptors, indicating its potential as a therapeutic agent for psychiatric conditions .

2. Catecholamine Release Studies

- Chromaffin Tissue Research : The compound has been employed to study serotonin-mediated catecholamine release from chromaffin cells. This research is critical for understanding stress responses and adrenal function .

- Experimental Findings : In vitro experiments demonstrated that serotonin hydrogen oxalate effectively stimulates catecholamine release, highlighting its role in neuroendocrine signaling .

3. Structural Studies

- Crystallography : The crystal structure of serotonin hydrogen oxalate has been elucidated through X-ray diffraction techniques. This structural data provides insights into the molecular interactions and stability of the compound in biological systems .

- Synthesis and Characterization : The synthesis process involves the methylation of serotonin followed by crystallization from aqueous solutions, allowing for detailed characterization of its physical properties .

Case Studies

Mécanisme D'action

Serotonin hydrogenoxalate exerts its effects by binding to serotonin receptors, which are G protein-coupled receptors (GPCRs) or ligand-gated ion channels. This binding triggers a cascade of intracellular events, leading to various physiological responses. The primary molecular targets include 5-HT receptors, which are involved in regulating mood, appetite, and sleep .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxytryptamine: Another serotonin derivative with similar physiological effects.

N-Methylserotonin: A methylated form of serotonin with distinct pharmacological properties.

5-Hydroxy-N-isopropyltryptamine: A synthetic analog with unique receptor binding profiles

Uniqueness

Serotonin hydrogenoxalate is unique due to its specific binding affinity to serotonin receptors and its stability in the oxalate salt form. This makes it particularly useful in research settings where precise control of experimental conditions is required.

Activité Biologique

Serotonin hydrogenoxalate, a derivative of serotonin, is gaining attention for its biological activities, particularly in neuropharmacology and its potential therapeutic applications. This compound exhibits significant interactions with serotonin receptors and has been studied for its antioxidant properties. The following article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

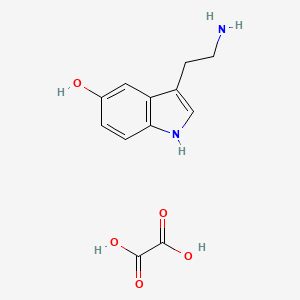

Chemical Structure and Properties

This compound is characterized by the molecular formula . It consists of a serotonin backbone with an oxalate moiety, enhancing its solubility and bioavailability. The compound is known to exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are crucial in modulating mood and anxiety.

| Property | Value |

|---|---|

| Molecular Weight | 288.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not specified |

Antioxidant Properties

Recent studies have demonstrated that serotonin acts as a scavenger of hypochlorous acid (HOCl) in the brain, which is pertinent in neurodegenerative conditions characterized by oxidative stress. This compound retains these properties, potentially offering neuroprotective effects.

- Mechanism of Action : this compound scavenges HOCl through a biphasic mechanism. Initially, at lower concentrations, it partially scavenges HOCl; at higher concentrations, it forms inert aggregates that further reduce oxidative damage .

Neuroprotective Effects

Research indicates that this compound can mitigate cell loss in neuronal cultures exposed to oxidative stress. In studies using SH-SY5Y cells (a model for dopaminergic neurons), the addition of this compound significantly improved cell survival rates when challenged with HOCl.

- Case Study Findings :

- Cell Survival : At 25 µM concentration, this compound increased cell survival from 16% to 53% under oxidative stress conditions caused by 50 µM HOCl. Higher concentrations (800 µM) further enhanced survival to 74% .

- Enzymatic Activity : The compound preserved the activity of α-ketoglutarate dehydrogenase complex, which is critical for neuronal function and is sensitive to oxidative damage .

Binding Affinity to Receptors

This compound exhibits significant binding affinity to various serotonin receptors. This property suggests its potential role in modulating neurotransmission and influencing mood disorders.

- Binding Studies : Research indicates that this compound has a high affinity for the 5-HT1A and 5-HT7 receptors, which are implicated in anxiety and depression pathways .

Summary of Key Studies

- Antioxidant Activity : A study published in PMC highlighted the ability of serotonin to prevent cellular damage induced by HOCl, suggesting that this compound may have similar protective effects .

- Receptor Binding : Investigations into the pharmacological properties showed that N-methylserotonin (a related compound) binds effectively to serotonin receptors, indicating that this compound may exhibit comparable receptor interactions .

- Neuroprotection : Experimental data demonstrated that treatment with this compound significantly reduced neuronal death in models of oxidative stress .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBOICJSERLVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433164 | |

| Record name | Serotonin hydrogenoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3036-16-6, 6662-07-3 | |

| Record name | Serotonin oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC92519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Serotonin hydrogenoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.